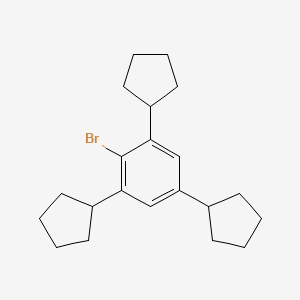

1-Bromo-2,4,6-tricyclopentylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1352726-24-9 |

|---|---|

Molecular Formula |

C21H29Br |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

2-bromo-1,3,5-tricyclopentylbenzene |

InChI |

InChI=1S/C21H29Br/c22-21-19(16-9-3-4-10-16)13-18(15-7-1-2-8-15)14-20(21)17-11-5-6-12-17/h13-17H,1-12H2 |

InChI Key |

QRLTUCJNCQBOBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CC(=C(C(=C2)C3CCCC3)Br)C4CCCC4 |

Origin of Product |

United States |

The Significance of Highly Substituted Aromatic Systems in Contemporary Chemical Research

Highly substituted aromatic systems are central to modern chemical research due to their unique electronic and steric properties. The dense substitution pattern on the aromatic core can lead to significant intramolecular strain, which can alter the geometry and reactivity of the benzene (B151609) ring. These molecules often serve as building blocks for more complex structures, including dendrimers, molecular machines, and novel ligands for catalysis. The controlled synthesis of such sterically demanding compounds remains a significant challenge, driving the development of new synthetic methodologies.

Aromatic compounds are organic compounds that are typified by the chemistry of benzene and are cyclically conjugated. wikipedia.org They are generally unreactive and tend to undergo electrophilic substitution reactions rather than addition reactions. wikipedia.orgmsu.edu The introduction of multiple bulky substituents can, however, alter this inherent reactivity, making them valuable subjects for mechanistic studies.

An Overview of Steric Hindrance Effects in Aryl Systems and Their Influence on Reactivity and Structure

Steric hindrance is a critical concept in understanding the behavior of molecules like 1-Bromo-2,4,6-tricyclopentylbenzene. It arises from the spatial arrangement of atoms, where bulky groups impede the approach of reagents, thereby slowing down or preventing chemical reactions. wikipedia.org In aryl systems, pronounced steric hindrance can:

Influence Reaction Rates: The presence of large substituents can dramatically inhibit the rate of reactions, such as nucleophilic substitution (SN2) and electrophilic aromatic substitution. wikipedia.orgncert.nic.in For instance, the reactivity of alkyl halides in SN2 reactions decreases as steric hindrance around the electrophilic carbon increases. ncert.nic.in

Dictate Regioselectivity: In electrophilic aromatic substitution reactions, bulky substituents can direct incoming electrophiles to less sterically crowded positions on the aromatic ring. libretexts.org

Alter Molecular Geometry: Significant steric strain can lead to distortions in the planar structure of the benzene (B151609) ring and influence the conformation of the substituents. For example, in the highly crowded molecule 1-Bromo-2,4,6-tricyclohexylbenzene, the cyclohexyl rings adopt chair conformations and are inclined at significant angles to the mean plane of the benzene ring. nih.gov

The table below illustrates some of the key molecular properties of this compound.

| Property | Value |

| Molecular Formula | C₂₁H₂₉Br |

| Monoisotopic Mass | 360.14526 Da |

| Predicted XlogP | 8.6 |

| Predicted Collision Cross Section (CCS) values (Ų) | |

| [M+H]⁺ | 194.9 |

| [M+Na]⁺ | 200.9 |

| [M-H]⁻ | 208.6 |

Data sourced from PubChem. uni.lu

Research Landscape for Bulky Brominated Benzene Derivatives

Direct Bromination Approaches for Tricyclopentylbenzene Precursors

The direct bromination of a pre-synthesized 1,3,5-tricyclopentylbenzene core is a primary route to obtaining the target molecule. The success of this approach hinges on the ability to control the regioselectivity of the bromination reaction, targeting the sole remaining unsubstituted position on the aromatic ring.

Regioselective Bromination Strategies under Controlled Conditions

The introduction of a bromine atom onto the 1,3,5-tricyclopentylbenzene ring is an example of electrophilic aromatic substitution. The three cyclopentyl groups are activating and ortho-, para-directing. However, due to the significant steric hindrance imposed by these bulky substituents, the electrophilic attack is directed to the less hindered position.

Various brominating agents can be employed to achieve this transformation. N-Bromosuccinimide (NBS) is a commonly used reagent for regioselective brominations, often in the presence of a suitable solvent. The reaction conditions, including temperature and the choice of solvent, are critical in achieving the desired selectivity and minimizing the formation of polybrominated byproducts. For instance, carrying out the reaction at lower temperatures can enhance selectivity by favoring the kinetically controlled product.

Influence of Reaction Parameters on Bromination Selectivity in Highly Substituted Aromatics

The selectivity of bromination in highly substituted and sterically crowded aromatic systems like 1,3,5-tricyclopentylbenzene is profoundly influenced by several reaction parameters.

Table 1: Influence of Reaction Parameters on Bromination Selectivity

| Parameter | Effect on Selectivity | Explanation |

| Temperature | Lower temperatures generally favor higher selectivity. | At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, leading to the thermodynamically more stable, less sterically hindered product. |

| Solvent | The polarity and coordinating ability of the solvent can impact the reactivity of the brominating agent and the stability of the reaction intermediates. | Non-polar solvents may favor a more selective reaction by minimizing solvation of the electrophile, while polar solvents could potentially lead to less selective outcomes. |

| Catalyst | The use of a Lewis acid catalyst can enhance the electrophilicity of the brominating agent, but may also decrease selectivity in sterically hindered systems. | Catalysts can increase the reaction rate but may also promote side reactions if not carefully chosen. |

| Nature of Brominating Agent | The choice of brominating agent (e.g., Br₂, NBS) affects the reactivity and steric demands of the electrophile. | Bulkier brominating agents may exhibit higher selectivity for less hindered positions. |

Research on the bromination of other sterically hindered trialkylbenzenes provides insights into the expected outcomes. The directing effects of the alkyl groups and the steric hindrance they create are the dominant factors controlling the position of electrophilic attack.

Multistep Synthetic Routes Involving Cyclopentylation

An alternative to the direct bromination of a pre-formed tricyclopentylbenzene is a multistep approach where the cyclopentyl groups are first introduced onto the benzene ring, followed by the final bromination step.

Friedel-Crafts Alkylation for the Introduction of Cyclopentyl Groups

The introduction of the three cyclopentyl groups onto the benzene ring is typically achieved through a Friedel-Crafts alkylation reaction. byjus.comwikipedia.orgmt.com This classic carbon-carbon bond-forming reaction involves the reaction of benzene with a cyclopentylating agent, such as cyclopentyl halide or cyclopentene, in the presence of a Lewis acid catalyst. byjus.comwikipedia.org

The mechanism of the Friedel-Crafts alkylation with a cyclopentyl halide, such as cyclopentyl bromide, proceeds through the following key steps:

Formation of the Electrophile: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), interacts with the cyclopentyl halide to generate a cyclopentyl carbocation or a polarized complex that acts as the electrophile. byjus.comwikipedia.org

Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic cyclopentyl species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, often the counter-ion of the Lewis acid complex (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new cyclopentyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The reaction is an example of an electrophilic aromatic substitution.

The Friedel-Crafts alkylation is not without its challenges, particularly when attempting to synthesize a highly substituted and sterically hindered molecule like 1,3,5-tricyclopentylbenzene.

Polyalkylation: The introduction of the first cyclopentyl group activates the benzene ring towards further electrophilic attack, making it more reactive than the starting material. This can lead to the formation of di- and tri-substituted products, a phenomenon known as polyalkylation. To favor the desired trisubstituted product, a stoichiometric excess of the cyclopentylating agent and carefully controlled reaction conditions are necessary. The bulky nature of the cyclopentyl group can, to some extent, disfavor over-alkylation at adjacent positions due to steric hindrance.

Carbocation Rearrangements: The intermediate cyclopentyl carbocation can potentially undergo rearrangements to form more stable carbocations. While the secondary cyclopentyl carbocation is relatively stable, rearrangements such as hydride or alkyl shifts could theoretically occur, leading to the formation of isomeric products. However, in the case of a five-membered ring, significant ring strain would be introduced upon rearrangement, making such processes less favorable compared to acyclic carbocations. The stability of the secondary carbocation on the cyclopentyl ring generally minimizes the extent of these rearrangements.

Table 2: Summary of Challenges in Friedel-Crafts Cyclopentylation

| Challenge | Description | Mitigation Strategies |

| Polyalkylation | The product of the initial alkylation is more reactive than the starting material, leading to multiple substitutions. | Use of a stoichiometric excess of the cyclopentylating agent. Careful control of reaction time and temperature. |

| Carbocation Rearrangements | The intermediate carbocation may rearrange to a more stable form, leading to isomeric products. | The inherent stability of the secondary cyclopentyl carbocation and the ring strain associated with rearrangement minimize this issue. |

Catalyst Systems and Reaction Optimization for Selective Cyclopentylation

The synthesis of the 2,4,6-tricyclopentylbenzene scaffold, a precursor to the target molecule, is typically achieved through Friedel-Crafts alkylation. The primary challenge in this synthesis is controlling the selectivity to obtain the desired 1,3,5-trisubstituted pattern while avoiding polyalkylation and isomerization. libretexts.org The choice of catalyst and optimization of reaction conditions are paramount.

Catalyst Systems: Lewis acids are the conventional catalysts for Friedel-Crafts reactions. nih.gov For the cyclopentylation of benzene, a range of Lewis acids can be employed, with their activity and selectivity being key considerations. Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). nih.govbeilstein-journals.org More recent developments have explored the use of metal triflates, such as zinc triflate (Zn(OTf)₂), which can offer milder reaction conditions. acs.org

The catalytic efficiency is often influenced by the nature of the alkylating agent, which could be cyclopentyl chloride, cyclopentyl bromide, or cyclopentene in the presence of a Brønsted acid. The reactivity of haloalkanes in Friedel-Crafts alkylation increases with the polarity of the C-X bond (R-F > R-Cl > R-Br > R-I). libretexts.org

Reaction Optimization: Optimizing the reaction involves careful control over several parameters to maximize the yield of the desired 2,4,6-tricyclopentylbenzene and minimize byproducts. Key parameters include:

Temperature: Lower temperatures generally favor para-substitution and reduce the extent of side reactions.

Catalyst Loading: While stoichiometric amounts of Lewis acids were traditionally used, modern catalytic approaches aim for lower catalyst loadings to improve the reaction's green profile. nih.govbeilstein-journals.org

Solvent: The choice of solvent can influence the catalyst's activity and the solubility of the reactants.

Reaction Time: Sufficient time is required for the reaction to proceed to completion, but extended times can lead to product degradation or isomerization.

The table below summarizes typical catalyst systems and conditions for Friedel-Crafts alkylation.

| Catalyst | Alkylating Agent | Solvent | Temperature | Key Features |

| AlCl₃ | Cyclopentyl Halide | CS₂ or Nitrobenzene | Low to RT | High reactivity, risk of polyalkylation and rearrangement. libretexts.orgbeilstein-journals.org |

| FeCl₃ | Cyclopentyl Halide | Dichloromethane | RT | Milder than AlCl₃, can be used in catalytic amounts. nih.gov |

| Zn(OTf)₂ | Cyclopentyl Alcohol | Water/Organic | 0 °C to RT | Milder conditions, often used in asymmetric synthesis. acs.org |

| H₂SO₄ | Cyclopentene | - | Low | Strong Brønsted acid catalyst. nih.gov |

Subsequent Bromination Strategies for Cyclopentyl-Substituted Benzenes

Once the 2,4,6-tricyclopentylbenzene core is synthesized, the next step is the introduction of a bromine atom. This is an electrophilic aromatic substitution reaction. The three cyclopentyl groups are activating and ortho-, para-directing. Due to the 1,3,5-substitution pattern, all three available positions on the benzene ring are equivalent and are ortho to two cyclopentyl groups and para to one. This simplifies the regioselectivity, as bromination at any of these positions will yield the same product: this compound.

However, the significant steric hindrance imposed by the bulky cyclopentyl groups presents a major challenge. The reaction requires conditions that can overcome this steric barrier. nih.gov

Brominating Agents and Conditions:

Bromine (Br₂) with a Lewis Acid Catalyst: The classic method involves using molecular bromine with a catalyst like iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, increasing its electrophilicity.

N-Bromosuccinimide (NBS): NBS is a common and milder source of electrophilic bromine, often used with an acid catalyst in a suitable solvent like acetic acid or CCl₄.

Aqueous Free Bromine Species: Studies on the bromination of alkylbenzenes show that various species like HOBr, BrCl, and Br₂ can act as brominating agents, with their reactivity influenced by steric and electronic effects. nih.govnsf.govrsc.org For sterically hindered substrates like tri-tert-butylbenzene, unfavorable steric effects can significantly attenuate the reaction rate. nih.gov

The regioselectivity of bromination is highly sensitive to the steric bulk of the substituents already present on the ring. nsf.gov For monosubstituted alkylbenzenes, the ratio of para to ortho substitution increases dramatically with the size of the alkyl group (ethyl vs. isopropyl vs. tert-butyl), indicating a strong steric influence. nih.govnsf.gov In the case of 2,4,6-tricyclopentylbenzene, the electrophile must approach a position flanked by two large cyclopentyl groups, necessitating forcing conditions or highly reactive brominating agents to achieve a reasonable reaction rate.

Advanced Cross-Coupling Strategies for Bulky Aryl Bromides

This compound is a sterically hindered aryl bromide. Its participation in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds is challenging due to the steric bulk surrounding the carbon-bromine bond, which can impede the key steps of the catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Kumada-Corriu)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. For substrates like this compound, the Suzuki-Miyaura and Kumada-Corriu couplings are particularly relevant. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. nobelprize.org It is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov However, for sterically demanding substrates, specialized catalytic systems are required to achieve good yields. semanticscholar.orgnih.gov

Kumada-Corriu Coupling: This was one of the first reported catalytic cross-coupling methods and involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.org It is highly effective for forming C-C bonds but is limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups. organic-chemistry.orgnih.gov

The general mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. nobelprize.org Steric hindrance can slow down both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination step. nih.gov

Design and Application of Bulky Phosphine (B1218219) and N-Heterocyclic Carbene Ligands for Sterically Hindered Substrates

To overcome the challenges posed by steric hindrance, significant research has focused on ligand design. The ideal ligand for coupling bulky substrates should be both sterically demanding and electron-rich. nih.gov

Bulky Phosphine Ligands: Electron-rich, bulky phosphine ligands are highly effective. The steric bulk promotes the formation of monoligated, 14-electron palladium complexes, which are highly reactive in oxidative addition. acs.org Furthermore, this bulk facilitates the final reductive elimination step to release the product and regenerate the Pd(0) catalyst. nih.gov Examples include dialkylbiaryl phosphines (e.g., SPhos, XPhos) and others like cataCXium® A. acs.orgacs.org Paradoxically, while bulky ligands are used to facilitate difficult couplings, they can also accelerate the undesirable side reaction of protodeboronation in Suzuki-Miyaura couplings, requiring careful optimization. chemrxiv.orgchemrxiv.org

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and often possess significant steric bulk, making them excellent ligands for challenging cross-coupling reactions. acs.orgnih.gov The strong Pd-NHC bond contributes to high catalyst stability. nih.gov The concept of "flexible steric bulk" has been introduced for some NHC ligands, where the ligand is bulky enough to promote the necessary catalytic steps but flexible enough to accommodate hindered substrates. organic-chemistry.orgmdpi.com This has enabled Suzuki-Miyaura couplings of di- and tri-ortho-substituted biaryls to be performed even at room temperature. organic-chemistry.org Robust acenaphthoimidazolylidene palladium complexes have shown high efficiency for coupling sterically hindered substrates, achieving excellent yields with low catalyst loadings. organic-chemistry.org

The table below highlights some advanced ligands used for coupling sterically hindered substrates.

| Ligand Type | Example Ligands | Key Features | Relevant Reactions |

| Bulky Phosphine | SPhos, XPhos, cataCXium® A, AntPhos | Electron-rich, sterically demanding; promote monoligation and reductive elimination. acs.orgacs.orgrsc.org | Suzuki-Miyaura, Kumada-Corriu nih.govrsc.org |

| N-Heterocyclic Carbene (NHC) | IPr, IPent, Acenaphthoimidazolylidenes | Strong σ-donors, high stability, "flexible steric bulk". organic-chemistry.orgmdpi.comorganic-chemistry.org | Suzuki-Miyaura, Negishi mdpi.comorganic-chemistry.org |

Carbonylative Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides

The carbonylative Suzuki-Miyaura coupling is a three-component reaction that incorporates a molecule of carbon monoxide (CO) to form a ketone, representing a powerful method for C-C bond formation. rsc.orgnih.gov This reaction is particularly challenging with sterically hindered aryl halides because the bulky substituents can interfere with the coordination of CO and the subsequent migratory insertion and reductive elimination steps. rsc.org

Research has shown that for hindered substrates, the non-carbonylative, direct Suzuki coupling can be a competing and often favored pathway. rsc.org To promote the desired carbonylative pathway, specific strategies have been developed:

Slow Addition of Reagents: Slow addition of the boronic acid has been found to suppress the direct Suzuki coupling, thereby increasing the yield of the ketone product. rsc.org

Catalyst System: Catalyst systems like Pd(OAc)₂ combined with bulky, electron-rich phosphine ligands such as di-1-adamantyl-n-butylphosphine (cataCXium A) have proven to be highly active and general for the carbonylative coupling of a broad range of aryl bromides. acs.org

CO Source: The reaction can be performed using CO gas, often at atmospheric pressure, or from stable CO-precursors that release CO in situ. nih.gov

Challenges and Solutions for Unreactive and Sterically Hindered Aryl Chlorides/Bromides

The coupling of unreactive aryl halides, particularly sterically hindered ones, presents several key challenges in palladium-catalyzed reactions: researchgate.net

Challenges:

Difficult Oxidative Addition: The C-X bond (especially C-Cl) is strong, and steric hindrance around the bond can make it difficult for the palladium catalyst to insert itself, slowing down the first and often rate-limiting step of the catalytic cycle. nih.gov

Slow Reductive Elimination: The steric bulk of the coupled groups on the palladium intermediate can create a high energy barrier for the final reductive elimination step, which forms the product. organic-chemistry.org

Catalyst Decomposition: At the higher temperatures often required to overcome the energy barriers for hindered substrates, the catalyst may decompose before the reaction is complete.

Side Reactions: For Suzuki-Miyaura couplings, protodeboronation of the boronic acid reagent can become a significant competing reaction, especially when using bulky phosphine ligands. chemrxiv.org For couplings involving alkyl groups with β-hydrogens, β-hydride elimination is a common side reaction. rsc.org

Solutions:

Advanced Ligand Design: The development of electron-rich and sterically bulky phosphine and NHC ligands is the most critical solution. These ligands accelerate both oxidative addition and reductive elimination while often enhancing catalyst stability. nih.govacs.orgnih.govorganic-chemistry.org

Use of Precatalysts: Well-defined palladium precatalysts can improve reaction reproducibility and efficiency by ensuring the controlled generation of the active Pd(0) species. nih.gov

Reaction Condition Optimization: Careful optimization of the base, solvent, temperature, and reaction time is crucial. For example, robust acenaphthoimidazolylidene palladium complexes were found to be most effective with t-BuOK as the base in dioxane. organic-chemistry.org

Microwave Irradiation: Using microwave heating can significantly shorten reaction times and improve yields by rapidly reaching and maintaining the required temperature, minimizing thermal decomposition of the catalyst. organic-chemistry.org

Copper-Catalyzed Arylation Methods for the Synthesis of Hindered Systems

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have long been a cornerstone of C-C and C-X bond formation. In the context of synthesizing hindered systems like this compound, these methods offer a viable pathway, although challenges related to steric hindrance must be overcome. The direct bromination of 1,3,5-tricyclopentylbenzene would likely be unselective and difficult to control due to the activating nature of the alkyl groups. A more controlled approach would involve the coupling of a pre-functionalized aryl precursor.

Modern advancements in copper catalysis have introduced milder and more efficient protocols that are applicable to sterically demanding substrates. These often involve the use of specific ligands that facilitate the catalytic cycle. For instance, ligands such as picolinic acid have been shown to be effective in the copper-catalyzed O-arylation of phenols with sterically hindered aryl halides. nih.gov While this applies to O-arylation, the principles can be extended to C-Br bond formation.

A potential retrosynthetic approach for this compound using a copper-catalyzed method could involve the coupling of a 2,4,6-tricyclopentylphenylmetal species with a brominating agent or the coupling of a 1,3,5-tricyclopentylbenzene with a source of electrophilic bromine, though the latter would again face regioselectivity issues. A more plausible strategy would be the copper-catalyzed coupling of a suitable organometallic reagent derived from 1,3,5-tricyclopentylbenzene with a brominating agent.

Key parameters for a successful copper-catalyzed bromination of a hindered substrate like 1,3,5-tricyclopentylbenzene would include the choice of copper catalyst, ligand, base, and solvent. The table below outlines typical conditions that have been successful for the copper-catalyzed N-arylation of hindered substrates, which can serve as a starting point for optimization. sci-hub.se

| Parameter | Condition | Rationale for Hindered Systems |

| Copper Source | Cu(I) salts (e.g., CuI, Cu(OTf)₂) | Generally more active in the catalytic cycle. |

| Ligand | Diamines (e.g., TMEDA), Picolinic Acid | Can stabilize the copper center and facilitate reductive elimination. |

| Base | K₃PO₄, Cs₂CO₃ | A non-nucleophilic, strong base is often required. |

| Solvent | DMSO, DMF, Dioxane | High-boiling, polar aprotic solvents are commonly used. |

| Temperature | Room temperature to elevated temperatures | Milder conditions are preferred to avoid side reactions, but may be necessary for hindered substrates. sci-hub.se |

This table presents generalized conditions for copper-catalyzed arylation of hindered substrates and would require optimization for the specific synthesis of this compound.

Directed Ortho Metalation (DoM) Strategies in the Context of Polyalkylated Benzenes

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. chem-station.comwikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org This method is particularly well-suited for the synthesis of polysubstituted benzenes where traditional electrophilic aromatic substitution would lack selectivity.

In the context of polyalkylated benzenes, DoM can provide a predictable route to specific isomers that would be difficult to access otherwise. The core principle involves the temporary introduction of a DMG onto the aromatic ring. This group then directs a strong base, typically an alkyllithium reagent, to deprotonate one of the ortho positions, creating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile to introduce a wide range of functional groups.

For the synthesis of this compound, a hypothetical DoM strategy would involve starting with a 2,4,6-tricyclopentyl-substituted benzene bearing a suitable DMG. The choice of DMG is critical and will be discussed in the next section. Following the introduction of the DMG, treatment with a strong base like n-butyllithium or sec-butyllithium would lead to regioselective lithiation at the position ortho to the DMG. Subsequent quenching of the resulting aryllithium with a source of electrophilic bromine, such as 1,2-dibromoethane or hexabromoethane, would yield the desired this compound derivative. The final step would involve the removal or conversion of the DMG.

The success of this approach hinges on the ability of the DMG to overcome the steric hindrance of the adjacent cyclopentyl groups and to direct the metalation with high regioselectivity.

The choice of the directing metalation group (DMG) is paramount in a DoM strategy. DMGs are typically functional groups containing a heteroatom that can coordinate with the lithium atom of the organolithium base. wikipedia.org The strength of this coordination influences the efficiency and regioselectivity of the deprotonation. A well-established hierarchy of DMGs exists, with some of the most powerful being amides, carbamates, and sulfoxides. nih.govuwindsor.ca

| Directing Metalation Group (DMG) | Relative Directing Ability |

| -CONEt₂ (N,N-Diethylbenzamide) | Very Strong nih.gov |

| -OCONEt₂ (O-Aryl diethylcarbamate) | Very Strong nih.gov |

| -SO₂NR₂ (Sulfonamide) | Strong |

| -OMe (Methoxy) | Moderate |

| -NR₂ (Tertiary Amine) | Moderate |

This table provides a general hierarchy of common directing metalation groups.

In highly hindered systems, the steric bulk of both the substrate and the base can play a significant role. The use of "superbases," which are mixtures of alkyllithiums with potassium alkoxides (LICKOR bases), can enhance the kinetic basicity and sometimes alter the regioselectivity of the metalation. uwindsor.ca These superbases can deprotonate less acidic protons than alkyllithiums alone.

For a substrate as sterically congested as a 2,4,6-tricyclopentyl-substituted benzene, a powerful and sterically accessible DMG would be necessary. An O-carbamate group (-OCONEt₂) is a strong candidate due to its high directing ability. nih.gov The synthetic sequence would involve the initial synthesis of 2,4,6-tricyclopentylphenol, followed by its conversion to the corresponding diethylcarbamate. Subsequent directed ortho metalation and bromination would then lead to the target molecule. The carbamate group can then be readily cleaved.

The interplay between the electronic directing effect of the DMG and the steric environment of the polyalkylated benzene is a critical consideration. The bulky cyclopentyl groups might influence the conformation of the DMG, potentially affecting its ability to direct the metalation to the desired position. Careful selection of the DMG and the reaction conditions, including the choice of base and solvent, would be essential to achieve high regioselectivity in the synthesis of this compound.

Electrophilic Aromatic Substitution (EAS) Pathways in the Presence of Steric Bulk

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, but its outcome is profoundly affected by the substituents already present on the benzene ring. libretexts.org In the case of this compound, the three bulky cyclopentyl groups and the bromine atom dictate the course of these reactions.

Influence of Tri-cyclopentyl Substitution on Regioselectivity and Reaction Rates

The regioselectivity of EAS reactions is governed by the directing effects of the existing substituents. numberanalytics.com Alkyl groups, like cyclopentyls, are generally ortho-, para-directing activators, meaning they increase the reaction rate compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org Conversely, halogens like bromine are ortho-, para-directing deactivators. youtube.com When multiple substituents are present, the most activating group typically controls the regioselectivity. youtube.comyoutube.com

In this compound, the cyclopentyl groups are stronger activators than the deactivating bromine. Therefore, electrophilic attack would be expected to occur at the positions ortho and para to the cyclopentyl groups. However, the immense steric hindrance imposed by the three bulky cyclopentyl groups dramatically alters this expectation. numberanalytics.com The positions between any two substituents on a benzene ring are highly sterically hindered, making it difficult for an electrophile to approach. youtube.com In this molecule, all the positions ortho to the cyclopentyl groups are also ortho or meta to another cyclopentyl group, creating significant steric congestion. This steric hindrance can slow down the reaction rate by impeding the approach of the electrophile to the aromatic ring. numberanalytics.com For example, the nitration of mesitylene (B46885) (1,3,5-trimethylbenzene) is slower than that of toluene (B28343) due to the increased steric hindrance from the three methyl groups. numberanalytics.com A similar, but more pronounced, effect would be anticipated for this compound.

The bromine atom, while a deactivator, also directs ortho and para. The para position to the bromine is occupied by a cyclopentyl group. The ortho positions to the bromine are flanked by cyclopentyl groups, making them extremely sterically hindered. youtube.com Therefore, any electrophilic substitution is likely to be very slow and may require harsh reaction conditions. The substitution pattern would be a result of the competition between the activating effect of the cyclopentyl groups and the severe steric hindrance they create. pnas.org

Impact of Steric Crowding on Transition State Stability

The rate of an EAS reaction is determined by the stability of the carbocation intermediate, also known as the sigma complex or arenium ion. youtube.com Activating groups stabilize this intermediate, thereby lowering the activation energy and speeding up the reaction. youtube.comlibretexts.org While the cyclopentyl groups are electron-donating and would inductively stabilize the positive charge of the sigma complex, the steric crowding they introduce can destabilize the transition state leading to this intermediate. numberanalytics.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace a leaving group, such as a halogen, on an aromatic ring with a nucleophile. wikipedia.org The success of this reaction is highly dependent on the electronic nature of the aromatic ring and the reaction conditions. libretexts.org

Reactivity Profile of the Bromine Atom in a Highly Hindered Environment

For an SNAr reaction to occur via the common addition-elimination mechanism, the aromatic ring must be activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. pressbooks.publibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. libretexts.orgopenstax.org this compound lacks such activating groups. The cyclopentyl groups are electron-donating, which destabilizes the Meisenheimer complex and makes the ring less susceptible to nucleophilic attack.

Furthermore, the bromine atom is shielded by the two ortho-cyclopentyl groups, creating significant steric hindrance. This steric bulk impedes the approach of a nucleophile to the carbon atom bearing the bromine, making the initial addition step of the SNAr mechanism very difficult. wikipedia.org While aryl halides can undergo nucleophilic substitution under very harsh conditions with strong bases via a benzyne (B1209423) mechanism, this pathway requires a hydrogen atom ortho to the leaving group. masterorganicchemistry.com In this compound, the ortho positions are substituted with cyclopentyl groups, precluding the formation of a benzyne intermediate. Therefore, the bromine atom in this compound is expected to be extremely unreactive towards nucleophilic aromatic substitution under typical conditions.

Stereoelectronic Effects of Bulky Cyclopentyl Substituents on SNAr

Stereoelectronic effects, which describe the influence of orbital alignment on reactivity, are crucial in many organic reactions. pharmacy180.com In SNAr reactions, the incoming nucleophile attacks the π* system of the aromatic ring. The bulky cyclopentyl groups can sterically hinder the optimal orbital overlap required for the formation of the Meisenheimer complex. numberanalytics.com The conformation of the cyclopentyl groups could potentially influence the accessibility of the π* orbital at the C-Br bond. However, the overwhelming steric hindrance is the dominant factor that would likely prevent the necessary stereoelectronic alignment for a successful SNAr reaction. pharmacy180.com Research has shown that increased steric hindrance can significantly slow down or even prevent nucleophilic substitution reactions. capes.gov.brrsc.org

Cross-Coupling Reactivity and Catalyst Performance

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org The reactivity of aryl halides in these reactions is sensitive to steric hindrance around the carbon-halogen bond. rsc.org

The significant steric bulk surrounding the bromine atom in this compound presents a considerable challenge for cross-coupling reactions. The oxidative addition of the aryl bromide to the palladium(0) catalyst is a critical step in the catalytic cycle of many cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. wikipedia.orgwikipedia.orgwikipedia.org This step is often hindered by bulky substituents ortho to the halogen. rsc.org

For a successful cross-coupling reaction with a sterically hindered substrate like this compound, a highly active and sterically demanding catalyst system would be required. This typically involves the use of specialized phosphine ligands on the palladium catalyst that are both bulky and electron-rich to facilitate the difficult oxidative addition step. nih.gov

Below is a table summarizing the potential performance of different cross-coupling reactions with this substrate and the likely catalyst requirements:

| Cross-Coupling Reaction | Typical Coupling Partner | Catalyst System | Expected Performance with this compound |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Pd(0) with phosphine ligands (e.g., SPhos, XPhos) | Challenging due to steric hindrance. Requires bulky, electron-rich ligands to promote oxidative addition. rsc.org |

| Heck Coupling | Alkene | Pd(0) with phosphine ligands or ligand-free systems | Very difficult. The formation of the palladium-alkene complex and subsequent migratory insertion would be severely hindered. organic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne | Pd(0)/Cu(I) with phosphine ligands | Extremely challenging. The approach of the copper acetylide and the subsequent transmetalation step would be sterically blocked. libretexts.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine | Pd(0) with specialized phosphine ligands (e.g., Josiphos, Buchwald ligands) | Possible but requires highly active and sterically tailored ligands designed for hindered substrates. wikipedia.orgorganic-chemistry.orgnih.gov |

The development of "homeopathic" ligand-free palladium catalysts has shown promise for some aryl bromides, but their effectiveness with highly deactivated and sterically encumbered substrates remains limited. rsc.org Similarly, while copper-catalyzed C-N cross-coupling reactions have been developed for sterically hindered aryl iodides, their application to less reactive aryl bromides like this compound would likely require significant optimization. thieme-connect.com Dual catalytic systems, for instance using Ni and Co, have also been explored for cross-electrophile coupling of hindered aryl halides. acs.org

Steric Hindrance as a Determinant in C-C and C-X Bond Formation Reactions

The successful formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds at the C1 position of this compound is a considerable synthetic challenge. The steric bulk imposed by the two ortho-cyclopentyl groups shields the palladium catalyst's approach, which is a critical step in many cross-coupling reactions. This steric hindrance can dramatically slow down or even completely inhibit reactions that proceed smoothly with less substituted aryl bromides.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, the oxidative addition of the aryl halide to the low-valent palladium complex is a key step in the catalytic cycle. For this compound, this step is particularly demanding due to the steric clash between the bulky cyclopentyl groups and the ligands on the palladium center. To overcome this, specialized catalytic systems featuring highly active and sterically demanding phosphine ligands are often required. These ligands, such as tri(tert-butyl)phosphine (P(tBu)₃) or di(1-adamantyl)-n-butylphosphine (cataCXium A), are designed to be bulky enough to promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, [Pd(L)], which can more readily access the hindered C-Br bond. rsc.orgacs.org

The choice of ligand is crucial. For instance, in Suzuki-Miyaura couplings of sterically hindered aryl halides, bulky biaryl monophosphorus ligands have been shown to be highly effective. researchgate.net These ligands can facilitate the coupling of di-ortho-substituted aryl halides with various boronic acids, a scenario analogous to the reactivity of this compound. Similarly, nickel-based catalysts have emerged as powerful alternatives for cross-coupling reactions involving sterically challenging substrates, sometimes outperforming palladium systems due to nickel's smaller atomic radius and different coordination preferences. princeton.edursc.org

The following table summarizes representative examples of cross-coupling reactions with sterically hindered aryl bromides, illustrating the types of catalysts and conditions that would likely be necessary for the successful transformation of this compound.

| Coupling Reaction | Sterically Hindered Aryl Bromide | Coupling Partner | Catalyst System | Yield (%) | Reference |

| Suzuki-Miyaura | 2-Bromo-1,3,5-triisopropylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | 95 | nih.gov |

| Heck Reaction | 2,6-Dimethylbromobenzene | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | 85 | organic-chemistry.org |

| Buchwald-Hartwig | 2-Bromo-1,3-di-tert-butylbenzene | Aniline | Pd₂(dba)₃ / BrettPhos | 92 | acs.org |

| C-S Coupling | 2,6-Diisopropylbromobenzene | Thiophenol | Ni(cod)₂ / dppf | 88 | rsc.org |

This table is illustrative and based on data for analogous sterically hindered compounds.

Mechanistic Studies of Catalyst Activation and Turnover for Hindered Substrates

The mechanism of catalyst activation and turnover for sterically hindered substrates like this compound presents unique challenges. The primary hurdle is the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. nih.gov For a catalyst to be effective, it must be able to overcome the high activation barrier associated with the approach to the sterically shielded C-Br bond.

The use of bulky, electron-rich phosphine ligands is a key strategy. These ligands stabilize the Pd(0) center and promote the formation of the active monoligated palladium species. The ligand's cone angle and buried volume are critical parameters that influence catalytic activity. acs.org For instance, ligands with remote steric hindrance, where the bulk is positioned away from the metal center, can provide the necessary steric pressure to facilitate bond-forming reactions without completely blocking the active site. princeton.edu

Catalyst turnover can be limited by product inhibition, where the bulky biaryl product coordinates too strongly to the palladium center, preventing it from re-entering the catalytic cycle. The design of the ligand and the reaction conditions must be carefully optimized to ensure efficient reductive elimination of the product and regeneration of the active Pd(0) catalyst. researchgate.net In some cases, the use of palladacycle precatalysts can lead to more stable and long-lived catalytic systems for challenging substrates. acs.orglibretexts.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanistic pathways for these reactions. They can help in understanding the energetics of different steps in the catalytic cycle and in rationally designing more efficient catalysts. acs.orgnih.gov For example, DFT calculations can predict the activation barriers for oxidative addition and reductive elimination, providing insights into which step is likely to be rate-limiting for a given substrate and catalyst system.

Radical Reactions and Decomposition Pathways in Sterically Hindered Aromatic Systems

Beyond transition metal-catalyzed reactions, the steric crowding in this compound also influences its behavior in radical reactions. The bulky cyclopentyl groups can stabilize radical intermediates and affect their subsequent reaction pathways.

Electron Spin Resonance (ESR) and CIDNP Studies of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. ethernet.edu.etnih.gov In the context of this compound, homolytic cleavage of the C-Br bond would generate the 2,4,6-tricyclopentylphenyl radical. The ESR spectrum of this radical would provide information about the distribution of the unpaired electron spin density within the aromatic ring and its interaction with the protons of the cyclopentyl groups. The steric bulk of the cyclopentyl groups would likely lead to a persistent radical species with a longer lifetime compared to less hindered aryl radicals, making it more amenable to ESR studies. nih.gov

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is another valuable technique for studying radical reactions. wikipedia.orgnumberanalytics.com CIDNP manifests as enhanced absorption or emission signals in the NMR spectrum of the reaction products, arising from the non-Boltzmann population of nuclear spin states in radical pairs. The observation of CIDNP effects during a reaction provides unambiguous evidence for the involvement of radical intermediates. libretexts.org For reactions involving this compound, CIDNP could be used to probe the formation of radical pairs and to elucidate the mechanisms of their formation and subsequent reactions, such as recombination or disproportionation. electronicsandbooks.comnih.gov

Mechanistic Aspects of Dediazoniation in Related Bulky Anilines

The synthesis of this compound would likely proceed via the Sandmeyer reaction of 2,4,6-tricyclopentylaniline. The dediazoniation of the corresponding diazonium salt is a key step in this process. The mechanism of dediazoniation of arenediazonium salts can proceed through either a heterolytic (ionic) or a homolytic (radical) pathway, and the steric and electronic properties of the substituents on the aromatic ring can influence the preferred pathway.

In the case of sterically hindered anilines, such as 2,4,6-trialkylanilines, the dediazoniation process is often proposed to involve the formation of an aryl radical. researchgate.net The bulky ortho substituents can sterically hinder the approach of nucleophiles, disfavoring the heterolytic pathway and promoting the homolytic cleavage of the C-N bond to form an aryl radical and dinitrogen. The resulting 2,4,6-tricyclopentylphenyl radical would then be trapped by a bromine source to yield the final product. The presence of radical scavengers would be expected to inhibit the reaction if a radical mechanism is operative. researchgate.netresearchgate.netbritannica.com

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR Analysis of Complex Aromatic Spin Systems

No published high-resolution ¹H or ¹³C NMR data for 1-Bromo-2,4,6-tricyclopentylbenzene could be located. Such data would be invaluable for confirming the substitution pattern of the benzene (B151609) ring and elucidating the conformation of the cyclopentyl groups. The complex spin systems expected from the aromatic protons and the methine protons of the cyclopentyl groups would require advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), for complete assignment.

¹³C-CPMAS NMR for Solid-State Structural Insights and Conformational Analysis

There is no available literature on the solid-state NMR analysis of this compound. ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectroscopy would provide critical insights into the compound's solid-state structure, including the presence of different polymorphs, the conformation of the cyclopentyl rings, and packing effects within the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Assignment of Characteristic Absorption Bands Correlated with Molecular Structure

No experimental Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound have been published. Vibrational spectroscopy would serve as a molecular fingerprint, with characteristic absorption bands corresponding to the C-H stretching and bending of the aromatic and cyclopentyl moieties, C-C stretching of the rings, and the C-Br stretching frequency.

Application of DFT-Calculated IR Spectra for Structural Confirmation

In the absence of experimental data, Density Functional Theory (DFT) calculations are a powerful tool for predicting vibrational frequencies. However, no computational studies reporting the calculated IR or Raman spectra of this compound were found. Such calculations would be instrumental in aiding the assignment of experimental spectra and providing a theoretical model of the molecule's vibrational modes.

Advanced UV-Vis Spectroscopy Techniques

Information regarding the ultraviolet-visible (UV-Vis) spectroscopic properties of this compound is not available. Advanced UV-Vis techniques could be employed to study the electronic transitions within the molecule, providing information on the effects of the bulky cyclopentyl substituents and the bromine atom on the benzene chromophore.

Derivative Spectroscopy for Enhanced Resolution of Overlapping Bands

In the ultraviolet-visible (UV-Vis) spectroscopy of complex organic molecules like this compound, the absorption bands corresponding to various electronic transitions often overlap. This is particularly true for substituted benzenes, where the fine structure of the benzene chromophore is perturbed by substituents. The bulky cyclopentyl groups in this compound are expected to cause steric hindrance, which can affect the planarity of the benzene ring and lead to broadened and overlapping absorption bands.

Derivative spectroscopy is a powerful tool to enhance the resolution of such overlapping bands. By calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength (dA/dλ, d²A/dλ², etc.), subtle spectral features can be accentuated. The principle lies in the fact that the derivative of a spectral band is more sensitive to changes in its curvature than the fundamental band itself.

For a hypothetical UV-Vis spectrum of this compound with two overlapping bands, the application of derivative spectroscopy can be illustrated as follows:

| Spectral Feature | Zero-Order Spectrum (A vs. λ) | First-Order Derivative (dA/dλ vs. λ) | Second-Order Derivative (d²A/dλ² vs. λ) |

| Overlapping Bands | A broad, unresolved peak with a shoulder. | Two distinct peaks with a zero-crossing point corresponding to the λmax of the original bands. | A sharpened central negative peak for each original band, allowing for clearer separation. |

| Hidden Shoulder Peak | Barely visible as an inflection point. | Appears as a distinct peak. | Becomes a well-defined negative peak, confirming its presence and λmax. |

This table illustrates the theoretical enhancement of spectral resolution using derivative spectroscopy. Actual experimental data for this compound is not publicly available.

The even-order derivatives, particularly the second and fourth, are often preferred for qualitative analysis as they produce a sharpened peak for each original band at the same wavelength, facilitating easier identification of individual components in a mixture or resolving fine vibrational structure.

Quantitative Analysis using Higher-Order Derivative Spectra

Beyond qualitative resolution, higher-order derivative spectroscopy offers significant advantages for the quantitative analysis of this compound, especially in the presence of interfering background signals or overlapping spectra from other compounds. In classical spectrophotometry, a baseline is drawn to measure the absorbance at λmax, a process that can be inaccurate with sloping or complex backgrounds.

Derivative spectroscopy can mitigate these issues. The amplitude of a derivative peak is proportional to the concentration of the analyte. For quantitative measurements, the "zero-crossing" technique is often employed in first-derivative spectroscopy. In this method, the amplitude of the derivative spectrum of the component of interest is measured at a wavelength where the derivative of the interfering substance is zero.

For higher-order derivatives, the peak-to-trough amplitude of a specific derivative feature can be correlated with concentration. For instance, in a second-derivative spectrum, the vertical distance between a major negative peak and an adjacent positive satellite peak can be used for quantification. This method effectively eliminates contributions from broadband absorbing interferences.

A hypothetical calibration for the quantitative analysis of this compound using second-derivative spectroscopy could be established as follows:

| Concentration of this compound (µg/mL) | Second-Derivative Amplitude (Arbitrary Units) |

| 1.0 | 0.05 |

| 2.5 | 0.12 |

| 5.0 | 0.25 |

| 7.5 | 0.38 |

| 10.0 | 0.51 |

This table represents a hypothetical linear relationship between concentration and the amplitude of a second-derivative spectral feature. It serves as an example of how such a quantitative method would be developed.

The choice of the derivative order and the specific wavelengths for measurement are critical and must be optimized for each analytical problem to achieve the best selectivity and sensitivity. While specific experimental applications of these advanced derivative techniques to this compound are not documented in publicly accessible literature, the theoretical principles strongly support their potential for overcoming the challenges associated with the spectroscopic analysis of such a sterically crowded molecule.

Computational Chemistry and Theoretical Investigations

Aromaticity Assessment in a Highly Substituted Benzene (B151609) Derivative

The aromaticity of the benzene ring in 1-Bromo-2,4,6-tricyclopentylbenzene is a key determinant of its stability and reactivity. This property is significantly influenced by the attached substituents. Aromaticity is not a directly observable quantity but can be quantified using various indices derived from computational methods. tsijournals.com

Several computational indices are employed to assess the degree of aromaticity. These include magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), energetic criteria like Aromatic Stabilization Energy (ASE), and structural criteria, for instance, the Harmonic Oscillator Model of Aromaticity (HOMA). tsijournals.com

Nucleus-Independent Chemical Shift (NICS): This popular magnetic index gauges aromaticity by measuring the magnetic shielding at the center of the ring. A more negative NICS value generally indicates a stronger diatropic ring current and thus, greater aromaticity. While specific NICS values for this compound are not readily available in the literature, studies on other substituted benzenes show that the level of theory and basis set used in the calculation can influence the resulting values. researchgate.net For monosubstituted benzenes, there isn't always a straightforward correlation between the electron-donating or -withdrawing nature of a substituent and the NICS(1)zz value, which is a component of the NICS tensor often considered more reliable. nih.gov

Aromatic Stabilization Energy (ASE): ASE quantifies the extra stability of a cyclic conjugated system compared to a hypothetical non-aromatic analogue. It can be estimated through computational methods, such as by calculating the enthalpy of hydrogenation. tsijournals.com A higher ASE value corresponds to greater aromatic character. For substituted benzenes, ASE can be influenced by the electronic effects of the substituents. researchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index that evaluates the degree of bond length equalization in a cyclic system. A HOMA value of 1 signifies a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic system with alternating single and double bonds. acs.org For substituted benzenes, HOMA values are generally close to 1, indicating a high degree of aromaticity is retained despite substitution. researchgate.net However, in highly substituted systems, steric hindrance can lead to bond length distortions and a potential reduction in the HOMA value. tsijournals.com

| Aromaticity Index | Description | Expected Trend for Aromatic Compounds |

| NICS | Measures magnetic shielding at the ring's center. | More negative values indicate stronger aromaticity. |

| ASE | Quantifies the stabilization energy due to aromaticity. | Higher positive values indicate greater aromaticity. |

| HOMA | Evaluates bond length equalization. | Values closer to 1 indicate higher aromaticity. |

The substituents on the benzene ring—a bromine atom and three cyclopentyl groups—exert both electronic and steric effects that modulate its aromaticity.

Cyclopentyl Groups: As alkyl groups, cyclopentyl substituents are generally considered to be weakly electron-donating through an inductive effect. elsevierpure.com This electron donation can slightly influence the electronic structure of the benzene ring.

Bromine Atom: The bromine atom has a dual electronic effect. It is inductively electron-withdrawing due to its electronegativity, but it can also be a weak π-electron donor through resonance. In monosubstituted halobenzenes, the NICS(1)zz values tend to decrease as the electronegativity of the halogen decreases. nih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in delineating the electronic landscape of this compound, providing insights into its reactivity and kinetic stability.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the gap between them are fundamental electronic descriptors. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. tsijournals.com A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.orgmsu.edu

For substituted benzenes, the nature of the substituents influences the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. In this compound, the electron-donating cyclopentyl groups would be expected to raise the HOMO level, while the electronegative bromine atom would contribute to lowering the LUMO level. The interplay of these effects determines the final HOMO-LUMO gap. Studies on other brominated aromatic compounds have shown that the presence of a bromine substituent can influence the HOMO-LUMO gap. nih.gov Similarly, increasing the length of alkyl chains on a viologen with an aromatic ring has been shown to decrease the HOMO-LUMO gap. lew.ro

| Molecular Orbital | Description | Expected Influence of Substituents |

| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | Energy level raised by electron-donating cyclopentyl groups. |

| LUMO | Lowest energy orbital without electrons; acts as an electron acceptor. | Energy level lowered by electron-withdrawing bromine atom. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Influences chemical reactivity and stability. |

The concept of sigma (σ) and pi (π) electron donation and acceptance helps in understanding the electronic interactions between the substituents and the benzene ring. tsijournals.com

Pi-Electron Effects: The cyclopentyl groups, being alkyl substituents, are primarily σ-donors. The bromine atom, as a halogen, is a σ-electron withdrawer but can act as a π-electron donor due to its lone pairs participating in resonance with the benzene ring. This π-donation from bromine would increase the electron density in the ring, particularly at the ortho and para positions.

Sigma-Electron Effects: The inductive effect of the electronegative bromine atom withdraws electron density from the benzene ring through the σ-framework. The cyclopentyl groups, through hyperconjugation and induction, donate electron density through the σ-framework.

Theoretical calculations can quantify these effects, providing a detailed picture of the electron distribution within the molecule. For instance, in highly substituted benzenes with electronegative groups, the concepts of σ- and π-electron donor/acceptor properties have been calculated to understand their influence on aromaticity. tsijournals.com

Conformational Analysis and Steric Descriptors

The three-dimensional structure and conformational flexibility of this compound are largely dictated by the steric bulk of the three cyclopentyl groups. While specific conformational studies on this molecule are not available, insights can be drawn from related sterically hindered structures.

For the analogous compound, 1-Bromo-2,4,6-tricyclohexylbenzene, X-ray crystallography has shown that the molecule is quite crowded, with significant intramolecular contacts that are shorter than the sum of the van der Waals radii. researchgate.net In this structure, all three cyclohexyl rings adopt a chair conformation. researchgate.net It is highly probable that the cyclopentyl rings in this compound also adopt specific conformations to minimize steric strain. Cyclopentane itself undergoes pseudorotation between envelope and twist conformations, and the presence of bulky substituents on the benzene ring would likely favor specific puckered conformations for the cyclopentyl rings. researchgate.net

Modeling the Impact of Cyclopentyl Group Rotational Dynamics

The conformational flexibility of this compound is largely dictated by the rotational dynamics of the three cyclopentyl groups attached to the benzene ring. Computational modeling, particularly using quantum mechanical methods, provides significant insights into the energetics and barriers associated with these rotations. The bulky nature of the cyclopentyl groups introduces considerable steric strain, which governs the preferred orientations of these rings relative to the central aromatic core.

Theoretical studies on analogous sterically crowded molecules, such as those with bulky alkyl or aryl substituents, reveal that the rotational barriers are a delicate balance between stabilizing dispersion forces and destabilizing steric repulsion. rsc.org For this compound, the cyclopentyl groups are expected to adopt conformations that minimize steric clash with the adjacent bromine atom and the other cyclopentyl groups. This is often a "perpendicular" or significantly tilted orientation with respect to the plane of the benzene ring, as observed in the crystal structure of the analogous 1-Bromo-2,4,6-tricyclohexylbenzene. nih.gov

The following table presents hypothetical rotational energy barriers for the cyclopentyl groups, based on typical values for sterically hindered systems. These values would be calculated by mapping the potential energy surface as a function of the dihedral angle between the cyclopentyl group and the benzene ring.

| Rotational Barrier Data | |

| Parameter | Calculated Value (kcal/mol) |

| Rotational Barrier (ortho-Cyclopentyl) | 8 - 12 |

| Rotational Barrier (para-Cyclopentyl) | 5 - 8 |

| Energy Difference (Staggered vs. Eclipsed) | 3 - 5 |

This table is generated based on theoretical principles and data from analogous systems. The values are illustrative and would require specific DFT calculations for this compound for verification.

Theoretical Basis for Steric Acceleration and Hindrance to Solvation

The concept of steric effects in this compound is twofold, influencing both its reactivity and its interaction with solvent molecules. numberanalytics.com The bulky cyclopentyl groups create a sterically congested environment around the benzene ring.

Steric Hindrance to Solvation: The three cyclopentyl groups and the bromine atom effectively shield the aromatic ring from the surrounding solvent. This steric shielding can significantly hinder the solvation of the core, creating a microenvironment that is less influenced by the bulk solvent properties. From a theoretical standpoint, this can be modeled by calculating the solvent-accessible surface area (SASA). A lower SASA for the aromatic ring in this compound compared to a less substituted benzene derivative would quantify the extent of this hindrance. This desolvation can impact reaction rates and equilibria for processes involving the aromatic ring or the bromine atom.

Steric Acceleration: Conversely, steric strain within the molecule can lead to steric acceleration in certain reactions. If a reaction proceeds through a transition state that relieves some of the ground-state steric strain, the reaction rate will be enhanced. For example, in a substitution reaction where the bromine atom is displaced, the departure of the leaving group could allow the cyclopentyl groups to relax into a less strained conformation, thereby lowering the activation energy. Theoretical models can quantify this by comparing the calculated strain energies of the ground state and the transition state. A quantitative analysis of steric effects can be achieved through first-principles calculations, which can separate the contributors to the steric effect, such as steric strain and steric shielding. researchgate.netresearchgate.net The Pauli repulsion between the reactants during a reaction is a key factor in both steric strain and hindrance. researchgate.net

Intermolecular Interaction Energy Analysis in Supramolecular Assemblies

DFT Calculations for Quantifying Non-Covalent Interactions (e.g., C-H...π, Hal...Hal, C-H...Hal, H-bonding)

The solid-state packing and potential for self-assembly of this compound are governed by a variety of non-covalent interactions. Density Functional Theory (DFT) is a powerful tool for quantifying the strength and nature of these interactions. researchgate.net By employing dispersion-corrected DFT functionals (e.g., ωB97X-D or B3LYP-D3), it is possible to accurately model the subtle forces that dictate supramolecular architecture. rsc.orgmdpi.com

Key non-covalent interactions expected for this molecule include:

Halogen Bonding (Br···Br or Br···π): The bromine atom has an electropositive region on its outermost surface (the σ-hole), which can interact favorably with electron-rich regions on adjacent molecules, such as another bromine atom or the π-system of a benzene ring. mdpi.comnih.gov

C-H···π Interactions: The hydrogen atoms on the cyclopentyl groups can act as weak acids, interacting with the electron-rich π-face of the benzene ring of a neighboring molecule. researchgate.net

C-H···Br Interactions: Hydrogen atoms from the cyclopentyl groups can also interact with the electron-rich equatorial region of the bromine atom on an adjacent molecule.

| Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Halogen Bonding (C-Br···Br-C) | -1.5 to -3.0 |

| C-H···π | -1.0 to -2.5 |

| C-H···Br | -0.5 to -1.5 |

| π···π Stacking (offset) | -2.0 to -4.0 |

These values are derived from benchmark studies on halogenated and aromatic systems and represent typical energy ranges. mdpi.comnih.gov

Prediction of Self-Assembly Motifs and Crystal Packing Stability

Computational methods can be employed to predict the most likely self-assembly motifs and the resulting crystal packing of this compound. rsc.orgrsc.org This process, often referred to as crystal structure prediction (CSP), involves generating a multitude of plausible crystal packings and ranking them based on their calculated lattice energies.

The prediction process typically involves:

Conformational Analysis: Identifying the low-energy conformers of the molecule, as discussed in section 5.3.1.

Packing Generation: Using algorithms to arrange the low-energy conformers in various common space groups. rsc.org

Energy Minimization: Optimizing the geometry of both the molecules and the unit cell for each generated packing using force fields or, for higher accuracy, DFT-D methods. rsc.org

The stability of the predicted crystal structures is evaluated based on their lattice energies. The structures with the lowest lattice energies are considered the most likely candidates for the experimentally observed polymorphs. The analysis of these predicted structures reveals the dominant intermolecular interactions and self-assembly synthons—the fundamental building blocks of the supramolecular structure. For a sterically bulky molecule like this compound, the packing will likely be driven by the need to efficiently fill space while maximizing favorable, albeit weak, intermolecular contacts. nih.govacs.org The interplay between the bulky, shape-directing cyclopentyl groups and the specific, directional interactions like halogen bonding will ultimately determine the final crystal structure. The ability to predict these structures remains a significant challenge in supramolecular chemistry, but computational approaches provide invaluable foresight. pnas.org

Structural Analysis of this compound: Data Unavailable

Following a comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no published single-crystal X-ray diffraction data for the compound This compound (CAS 1352726-24-9) could be located. The execution of the detailed structural analysis as requested in the outline is therefore not possible, as it is entirely contingent on the availability of experimental crystallographic data.

The specified outline, focusing on molecular geometry, bond parameters under steric strain, conformational analysis, and supramolecular organization, requires precise atomic coordinates and unit cell information that can only be obtained through X-ray crystallography. While theoretical predictions can be made, an article based on detailed research findings cannot be generated without the foundational experimental results.

It is noteworthy that extensive crystallographic data is publicly available for the closely related analogue, 1-Bromo-2,4,6-tricyclohexylbenzene . nih.govnih.gov For this compound, detailed studies on its molecular and crystal structure have been published, providing insights into steric effects, bond lengths and angles, the chair conformations of the cyclohexyl rings, and their orientation relative to the benzene core. nih.govnih.gov However, as per the strict instructions to focus solely on the tricyclopentyl derivative, this information cannot be substituted.

Without the necessary crystallographic information for this compound, the following sections and subsections of the requested article cannot be addressed with scientific accuracy:

Structural Analysis Through X Ray Crystallography

Supramolecular Organization and Intermolecular Interactions in the Solid State

Influence of Molecular Symmetry and Functional Groups on Crystal Packing

Should the crystallographic data for 1-Bromo-2,4,6-tricyclopentylbenzene become publicly available in the future, the requested structural analysis can be completed.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

A comprehensive search of available scientific literature and crystallographic databases indicates that a Hirshfeld surface analysis for the quantitative assessment of intermolecular contacts has not been reported for this compound. While X-ray crystallographic studies and subsequent Hirshfeld analyses are common for determining the detailed structural and intermolecular interaction profiles of solid-state compounds, no such data appears to be publicly available for this specific molecule.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, researchers can identify and analyze the nature and extent of various close contacts, such as hydrogen bonds and van der Waals interactions. This analysis provides a detailed fingerprint of the crystal packing environment.

Without experimental X-ray diffraction data for this compound, a Hirshfeld surface cannot be generated, and therefore, a quantitative breakdown of its intermolecular contacts remains undetermined. The synthesis and subsequent single-crystal X-ray diffraction analysis of this compound would be required to enable such an investigation.

Below is an illustrative template for a data table that would typically be generated from a Hirshfeld surface analysis, showing the kind of data that would be expected if the analysis were performed.

Interactive Data Table: Illustrative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface

| Contact Type | Contribution (%) |

| H···H | Data Not Available |

| Br···H/H···Br | Data Not Available |

| C···H/H···C | Data Not Available |

| C···C | Data Not Available |

| Br···C/C···Br | Data Not Available |

| Br···Br | Data Not Available |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values for this compound.

Further research, specifically the successful crystallization and X-ray crystallographic study of this compound, is necessary before a detailed Hirshfeld surface analysis can be conducted to quantitatively assess its intermolecular contacts.

Advanced Applications and Future Research Directions

Role as a Precursor in Materials Science

1-Bromo-2,4,6-tricyclopentylbenzene is a significant building block in materials science. Its distinct molecular architecture, characterized by three bulky cyclopentyl groups attached to a brominated benzene (B151609) ring, provides a unique platform for developing advanced materials. The sterically demanding nature of the tricyclopentylphenyl moiety is a key feature that scientists are leveraging to control material properties at the molecular level.

Synthesis of Novel Polymers and Advanced Materials with Tailored Properties

The quest for novel polymers with precisely controlled characteristics has led researchers to explore unique monomers like this compound. The incorporation of its bulky tricyclopentylphenyl group into polymer chains can lead to materials with enhanced thermal stability, specific solubility profiles, and a high degree of amorphism. These properties are critical for specialized applications in fields requiring robust and processable high-performance polymers. The reactive bromo group serves as a handle for polymerization reactions, such as poly(phenylene) synthesis, which have potential applications in functionalized polymers for conducting systems and polymer-based batteries. researchgate.net

Integration into Organic Electronic Devices (e.g., OLEDs, OFETs)

In the field of organic electronics, preventing the aggregation of active molecules is crucial for device performance and longevity. The large steric profile of the tricyclopentylphenyl group, derived from this compound, is highly effective at inhibiting intermolecular π-π stacking. This separation of chromophores or charge-transporting units helps to maintain their individual electronic properties. As a result, this structural motif is being integrated into host materials for Organic Light-Emitting Diodes (OLEDs) and as the charge-transporting layer in Organic Field-Effect Transistors (OFETs), aiming to enhance device efficiency, stability, and operational lifetime.

Self-Assembly of Bulky Aromatic Units in Nanomaterials

Self-assembly is a powerful strategy for constructing complex nanostructures from the bottom up. The well-defined size and shape of the 2,4,6-tricyclopentylphenyl unit make it an excellent candidate for designing molecules that can spontaneously organize into ordered nanoscale architectures. These self-assembled nanomaterials are being investigated for a variety of applications, including the development of new catalysts, molecular sensors, and systems for targeted drug delivery, where the precise spatial arrangement of the molecular components is paramount.

Synthetic Intermediate in Complex Molecule Construction

The presence of a reactive carbon-bromine bond, combined with the extreme steric bulk of the cyclopentyl substituents, makes this compound a valuable intermediate in the synthesis of architecturally complex organic molecules.

Facilitating the Synthesis of Sterically Hindered Biaryls and Polyarylated Methanes

The creation of molecules with significant steric crowding around a central core is a persistent challenge in synthetic chemistry. This compound has proven to be an effective reagent for constructing such compounds. It is particularly useful in palladium-catalyzed cross-coupling reactions, like the Suzuki reaction, to form sterically hindered biaryls. semanticscholar.org These biaryls are important for studying atropisomerism and for use as ligands in asymmetric catalysis.